molecular formula C7H6BrClFN B15221623 (4-Bromo-5-chloro-2-fluorophenyl)methanamine

(4-Bromo-5-chloro-2-fluorophenyl)methanamine

Cat. No.: B15221623
M. Wt: 238.48 g/mol
InChI Key: FXXFEWACUBJQTQ-UHFFFAOYSA-N
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Description

(4-Bromo-5-chloro-2-fluorophenyl)methanamine is an aromatic amine compound characterized by the presence of bromine, chlorine, and fluorine substituents on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-5-chloro-2-fluorophenyl)methanamine typically involves multi-step organic reactions. One common synthetic route starts with the halogenation of a phenyl ring, followed by amination. For example, a precursor such as 4-bromo-5-chloro-2-fluorobenzaldehyde can be subjected to reductive amination using reagents like sodium borohydride (NaBH4) and ammonium chloride (NH4Cl) to yield the desired methanamine derivative .

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-5-chloro-2-fluorophenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylmethanamines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

(4-Bromo-5-chloro-2-fluorophenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Bromo-5-chloro-2-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds or electrostatic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-chlorophenyl)methanamine
  • (5-Bromo-2-fluorophenyl)methanamine
  • (4-Chloro-5-fluorophenyl)methanamine

Uniqueness

(4-Bromo-5-chloro-2-fluorophenyl)methanamine is unique due to the specific combination of bromine, chlorine, and fluorine substituents on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity, stability, and biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C7H6BrClFN

Molecular Weight

238.48 g/mol

IUPAC Name

(4-bromo-5-chloro-2-fluorophenyl)methanamine

InChI

InChI=1S/C7H6BrClFN/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2H,3,11H2

InChI Key

FXXFEWACUBJQTQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)F)CN

Origin of Product

United States

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